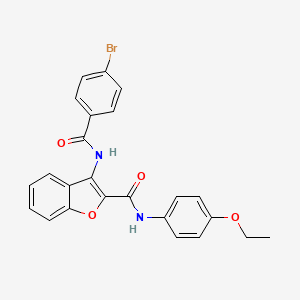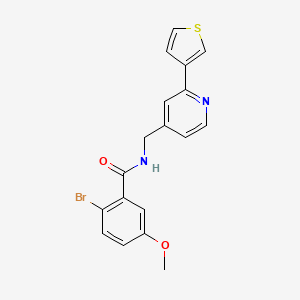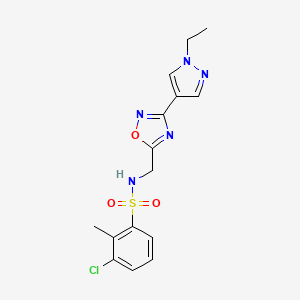
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid is a derivative of acrylic acid, which is characterized by the presence of a pyrazole ring substituted with methyl and phenyl groups. This compound is part of a broader class of heterocyclic compounds that have been synthesized for various applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyrazoline derivatives has been described using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials. These starting compounds are prepared from 5-chloroanisic acid and then treated with hydrazine derivatives to yield various pyrazoline compounds . Another related compound, 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid, was synthesized through acid hydrolysis of an oxazolone precursor in glacial acetic acid . These methods highlight the versatility of acrylic acid derivatives in synthesizing substituted pyrazolines.
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic techniques, including IR, 1H NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and substitution patterns on the pyrazole ring.
Chemical Reactions Analysis
The reactivity of pyrazoline derivatives includes the formation of N-acetyl analogues through acetylation and the generation of N-substituted pyrazolines when reacted with secondary amines and paraformaldehyde . These reactions demonstrate the chemical versatility of the pyrazoline ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's polarity, solubility, and potential for forming intermolecular interactions. In the crystal structure of a related compound, intermolecular hydrogen bonds and weak interactions lead to the formation of a supramolecular network, which can impact the compound's physical properties and stability .
Scientific Research Applications
Functional Modification of Polymers
A study by Aly and El-Mohdy (2015) explored the radiation-induced modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, highlighting the potential of such compounds in creating materials with enhanced thermal stability and biological activity for medical applications (Aly & El-Mohdy, 2015).
Organic Sensitizers for Solar Cells
Kim et al. (2006) engineered novel organic sensitizers for solar cell applications, demonstrating the role of functionalized unsymmetrical organic sensitizers in achieving high photon-to-current conversion efficiency. This research underscores the importance of molecular engineering in the development of efficient solar energy conversion technologies (Kim et al., 2006).
Synthesis of Pyrazolone Derivatives
Research by Abdel (1991) on the synthesis and reactions of new pyridazinones with 3-methyl-1-phenyl-2-pyrazolin-5-one illustrates the versatility of pyrazole derivatives in organic synthesis, contributing to the development of compounds with potential antibacterial activity (Abdel, 1991).
Enhanced Oil Recovery
A study by Gou et al. (2015) focused on the synthesis of novel acrylamide-based copolymers for enhanced oil recovery, highlighting the application of acrylic acid derivatives in creating materials with excellent thickening property, shear stability, and salt tolerance. This research demonstrates the potential of such derivatives in improving oil recovery processes (Gou et al., 2015).
Molecular Weaker Interactions and Spectroscopic Analysis
Singh et al. (2013) conducted a study on the spectroscopic analysis and chemical reactivity of synthesized ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, providing insights into the molecular interactions and potential nonlinear optical (NLO) applications of pyrrole derivatives. This research highlights the importance of detailed spectroscopic and theoretical analysis in understanding the properties of organic compounds (Singh et al., 2013).
Future Directions
properties
IUPAC Name |
(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-13(8-9-14(17)18)11(2)16(15-10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORDNSZOFTZOCA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)
methanone](/img/structure/B2545867.png)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)

![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)
![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)
![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)
![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)
![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)

